molecular formula C4H8N2O B585608 1-(Methyl-d3)-2-imidazolidinone CAS No. 1346599-87-8

1-(Methyl-d3)-2-imidazolidinone

Cat. No.: B585608
CAS No.: 1346599-87-8
M. Wt: 103.139
InChI Key: JTPZTKBRUCILQD-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methyl-d3)-2-imidazolidinone is a deuterium-labeled analog of 2-imidazolidinone, a heterocyclic compound characterized by a fully saturated imidazolidine core with a ketone function . This cyclic urea derivative is primarily valued in research as a stable isotope-labeled internal standard for quantitative mass spectrometry (MS) analysis, enabling precise quantification and reliable tracking of its non-deuterated counterpart in complex biological matrices. Beyond its analytical applications, this deuterated reagent serves as a critical building block in chemical synthesis and mechanistic studies. The incorporation of a deuterated methyl group (CD3) at the N-1 position makes it a versatile precursor for synthesizing more complex deuterated molecules, particularly in the development of active pharmaceutical ingredients (APIs) and their metabolites . In pharmacological research, the core 2-imidazolidinone structure is recognized as a privileged scaffold in medicinal chemistry, found in compounds exhibiting diverse biological activities. It is a key structural motif in certain herbicides, insecticides, and pharmaceuticals, including specific beta-lactam antibiotics . The saturated ring system can function as a dopamine receptor agonist and has demonstrated binding affinity for 5-HT1A and 5-HT2C serotonin receptors, making it a valuable tool for neuropharmacological investigations . The primary value of this compound lies in its use as a tracer in drug metabolism and pharmacokinetics (DMPK) studies. The deuterium atoms provide a distinct isotopic signature without significantly altering the molecule's chemical or biological behavior, allowing researchers to elucidate metabolic pathways and degradation mechanisms using techniques like NMR spectroscopy and MS . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for application in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(trideuteriomethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPZTKBRUCILQD-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Applications of 1 Methyl D3 2 Imidazolidinone As a Stable Isotope Internal Standard

Quantitative Mass Spectrometry (MS) in Chemical and Biochemical Analysis

The use of 1-(Methyl-d3)-2-imidazolidinone as a stable isotope-labeled internal standard (SIL-IS) is critical for achieving high accuracy and precision in quantitative mass spectrometry. This is especially true for complex matrices encountered in chemical and biochemical analysis.

Role of Stable Isotope Labeled Internal Standards (SIL-IS) in LC-MS/MS and HRMS

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), SIL-IS like this compound are considered the gold standard for quantification. nih.govnih.gov This is because their physical and chemical properties are nearly identical to their non-labeled counterparts, or analytes. researchgate.net This similarity ensures that the SIL-IS and the analyte behave in a similar manner during sample preparation, chromatography, and ionization. youtube.comyoutube.com

When this compound is used as an internal standard for the quantification of 1-methyl-2-imidazolidinone, it co-elutes with the analyte. However, it is distinguishable by the mass spectrometer due to the mass difference imparted by the three deuterium (B1214612) atoms on the methyl group. This allows for the calculation of a precise ratio of the analyte to the internal standard, leading to accurate quantification. youtube.com

Compensation for Matrix Effects and Ionization Variability

Biological samples and other complex mixtures contain various components that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. youtube.com

By adding a known amount of this compound to the sample prior to analysis, any variations in ionization efficiency will affect both the analyte and the internal standard to a similar degree. nih.gov Consequently, the ratio of their signals remains constant, effectively compensating for matrix effects and improving the reliability of the results. nih.gov

Enhancement of Sensitivity and Accuracy in Trace Analysis

The use of SIL-IS such as this compound is particularly advantageous for trace analysis, where the concentration of the analyte is very low. In such cases, even minor variations in the analytical process can lead to significant errors. The ability of the SIL-IS to correct for these variations significantly enhances the sensitivity and accuracy of the method, allowing for the reliable detection and quantification of compounds at low concentrations. researchgate.net

ParameterWithout Internal StandardWith this compound IS
Accuracy Prone to significant error due to matrix effects and sample loss.High, as it corrects for variations during analysis.
Precision Lower, with higher variability between replicate measurements.High, with low coefficient of variation.
Limit of Quantification Higher, as low-level signals can be masked by noise.Lower, enabling the detection of trace amounts.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations

The strategic incorporation of deuterium in molecules like this compound also provides significant advantages in nuclear magnetic resonance (NMR) spectroscopy.

Application in elucidating Reaction Mechanisms and Molecular Interactions

Deuterium labeling is a powerful technique for elucidating reaction mechanisms. simsonpharma.comsynmr.in By replacing specific protons with deuterium atoms, researchers can track the fate of these atoms throughout a chemical reaction. For instance, if this compound were involved in a reaction where the methyl group is transferred, monitoring the deuterium signal in the products via NMR would provide direct evidence of this transfer. This site-specific labeling helps in understanding the intricate steps of a reaction pathway. nih.gov

Furthermore, the introduction of deuterium can perturb the local electronic environment, leading to small but measurable changes in the chemical shifts of nearby nuclei. These isotope effects can provide valuable information about molecular structure and intermolecular interactions.

Deuterium NMR for Site-Specific Analysis

Direct detection of the deuterium nucleus (²H NMR) offers a unique window into molecular dynamics and order. wikipedia.org While proton (¹H) NMR spectra can be complex and crowded, ²H NMR spectra are often simpler because only the deuterated sites are observed. sigmaaldrich.com

For a compound like this compound, a ²H NMR spectrum would show a distinct signal corresponding to the methyl-d3 group. The characteristics of this signal, such as its line shape and relaxation properties, can provide detailed information about the mobility and local environment of the methyl group. nysbc.org This is particularly useful in studying the dynamics of molecules in different phases, such as in solution or in more ordered systems like liquid crystals or biological membranes. wikipedia.org

Analytical TechniqueApplication of this compoundBenefit
LC-MS/MS Internal StandardCorrects for matrix effects and ionization variability.
HRMS Internal StandardEnables high-accuracy mass measurements and quantification.
¹H NMR Mechanistic StudiesTraces the path of the deuterated methyl group in reactions.
²H NMR Site-Specific AnalysisProvides information on the dynamics of the methyl group.

Chromatographic Considerations for Deuterated Compounds

When employing a deuterated compound like this compound as an internal standard, it is a common assumption that it will co-elute with its non-deuterated counterpart, 1-Methyl-2-imidazolidinone. This co-elution is highly desirable as it ensures that both the analyte and the internal standard experience the same ionization conditions and potential matrix effects at the same time, leading to more accurate and precise quantification. However, the introduction of deuterium can alter the chromatographic retention time, a phenomenon known as the deuterium isotope effect.

Influence of the Deuterium Isotope Effect on Retention Characteristics

The deuterium isotope effect in chromatography arises from the differences in the physicochemical properties of carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller van der Waals radius and a lower polarizability for the deuterated molecule. In reversed-phase liquid chromatography (RPLC), where separation is based on the hydrophobic interactions between the analyte and the stationary phase, these subtle differences can manifest as a change in retention time.

Research has consistently shown that deuterated compounds tend to elute slightly earlier than their non-deuterated analogs in RPLC. nih.gov This is because the non-deuterated compound, with its slightly larger molecular surface area and higher polarizability, interacts more strongly with the non-polar stationary phase. Consequently, it is retained longer on the column. The magnitude of this retention time shift is influenced by several factors, including the number and position of the deuterium atoms, the chromatographic conditions (e.g., mobile phase composition, temperature), and the nature of the stationary phase. Studies have shown that the more deuterium atoms are substituted, the more pronounced the separation between the deuterated and non-deuterated isomers can be. nih.gov

This slight separation, while often minimal, can have implications for the accuracy of quantitative analyses, especially in high-throughput settings or when dealing with complex matrices that may exhibit time-dependent matrix effects. Therefore, it is crucial for analytical scientists to be aware of this potential for chromatographic separation and to validate their methods accordingly.

To illustrate the expected chromatographic behavior, the following interactive data table presents a hypothetical, yet representative, set of retention time data for this compound and its non-deuterated analog under typical reversed-phase HPLC-MS conditions. The data reflects the generally observed earlier elution of the deuterated compound.

Interactive Data Table: Representative Retention Times

CompoundExpected Retention Time (minutes)
1-Methyl-2-imidazolidinone2.54
This compound2.51

This table highlights the small but measurable difference in retention that can be attributed to the deuterium isotope effect. While the absolute retention times will vary depending on the specific chromatographic method, the relative difference is a key consideration for method development and validation.

Applications in Reaction Mechanism Elucidation and Kinetic Studies

Investigation of Kinetic Isotope Effects (KIE) using Deuterated Analogues

The kinetic isotope effect is quantified as the ratio of the rate constant of the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD). The magnitude of the KIE can provide critical information about the rate-determining step of a reaction and the nature of the transition state. princeton.edu

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For reactions involving the cleavage of the C-H/C-D bond on the methyl group of 1-(Methyl-d3)-2-imidazolidinone, a significant PKIE (typically kH/kD > 2) would be expected. The observation of such an effect would strongly suggest that the C-H bond is actively participating in the slowest step of the reaction.

Conversely, a secondary kinetic isotope effect (SKIE) arises when the isotopically labeled bond is not directly involved in bond-breaking or bond-forming events in the rate-determining step. wikipedia.org SKIEs are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). These effects are often attributed to changes in hybridization or steric environment at the labeled position between the ground state and the transition state. For instance, if a reaction involving this compound proceeds through a transition state where the methyl carbon becomes more sp2-hybridized, a normal SKIE might be observed due to the weakening of the C-H/C-D bending vibrations.

The strategic use of deuteration, such as in this compound, has been shown to be an effective method for improving the metabolic stability of drug candidates by slowing down metabolism at the deuterated site. nih.gov This principle is rooted in the KIE, where the stronger C-D bond is less susceptible to enzymatic cleavage. nih.gov

Table 1: Hypothetical Kinetic Isotope Effects in Reactions of this compound

Reaction TypeBond Change at Deuterated Site in RDSExpected KIE (kH/kD)Implication
C-H Bond ActivationBond Breaking> 2Primary KIE, C-H bond cleavage is rate-determining.
Nucleophilic Attack at CarbonylNo Bond Change~1No significant KIE, methyl group not involved in RDS.
Change in Hybridization (sp3 to sp2)No Bond Change> 1 (Normal SKIE)Secondary KIE, change in vibrational modes at transition state.
Change in Hybridization (sp2 to sp3)No Bond Change< 1 (Inverse SKIE)Secondary KIE, change in vibrational modes at transition state.

Tracing Reaction Pathways and Intermediate Formation

Beyond quantifying rate changes, this compound can function as a tracer to delineate complex reaction pathways and identify transient intermediates. By monitoring the fate of the deuterated methyl group throughout a reaction using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), chemists can map the connectivity of atoms and infer the sequence of bond-forming and bond-breaking events.

For example, in a multi-step reaction, determining whether the deuterated methyl group remains intact on the imidazolidinone ring or is transferred to another molecule can distinguish between different proposed mechanisms. If an intermolecular transfer of the methyl group is a key step, the deuterium (B1214612) label will appear in a different product or intermediate.

Computational studies, such as those using density functional theory (DFT), can complement experimental work by modeling the reaction mechanism. For instance, in the synthesis of 1,3-dimethyl-2-imidazolidinone, DFT calculations have shown that water can act as a catalyst by facilitating proton transfer. nih.gov Similar theoretical investigations with this compound could predict the vibrational frequencies of deuterated intermediates and transition states, aiding in the interpretation of experimental KIE data.

Studies on Ligand Effects and Solvent Cooperation in Catalytic Reactions

In the realm of catalysis, the solvent and ligands often play a more active role than simply providing a medium for the reaction. Isotopic labeling of the solvent can reveal these subtle but crucial interactions. While this compound is a deuterated reactant, the principles of using isotopic substitution to probe solvent effects are directly applicable.

Studies on gold(I)-catalyzed intramolecular alkene hydroamination have demonstrated the power of using deuterated solvents to understand reaction mechanisms. nih.govbeilstein-journals.orgnih.gov In these studies, a significant kinetic solvent isotope effect (KSIE) was observed when the reaction was performed in deuterated methanol (B129727) (CH3OD or CD3OD) compared to non-deuterated methanol (CH3OH). nih.govbeilstein-journals.org This large KSIE pointed to the involvement of the solvent as a proton shuttle in the protonolysis step of the catalytic cycle. nih.gov

Similarly, this compound could be employed as a co-solvent or the primary solvent in a reaction to investigate its role in the mechanism. If the reaction rate changes significantly when using the deuterated versus the non-deuterated solvent, it would suggest that the solvent is not merely an inert bystander but is actively participating in the reaction, potentially through hydrogen bonding or by acting as a proton transfer agent. Furthermore, the interplay between the deuterated solvent and various ligands on a metal catalyst could be systematically studied to optimize reaction conditions and catalyst design. nih.govbeilstein-journals.org

Table 2: Investigating Ligand and Solvent Effects with Deuterated Solvents

Experimental SetupObservationMechanistic Insight
Reaction in CH3OH vs. CH3ODLarge kH/kDSolvent is involved in the rate-determining proton transfer step. nih.govbeilstein-journals.org
Varying Ligand with Deuterated SolventChange in KIE magnitudeLigand influences the transition state geometry of the proton transfer.
Non-protic solvent with deuterated co-solventRate enhancementCooperative effect between the solvents in the catalytic cycle. nih.govbeilstein-journals.org

Role in Advanced Biological and Environmental Research

Metabolic Tracing and Pathway Mapping in Biological Systems

Stable isotope tracing is a powerful methodology in metabolomics for elucidating the pathways of molecules within living organisms. nih.gov By introducing a labeled compound like 1-(Methyl-d3)-2-imidazolidinone, researchers can follow its metabolic fate, providing a clear picture of its absorption, distribution, metabolism, and excretion (ADME).

This compound is instrumental as an internal standard and tracer in studies of drugs that contain the N-methyl-2-imidazolidinone moiety. For instance, in the metabolism of certain pharmaceuticals, the deuterated form helps to identify and quantify metabolites. The process often involves N-demethylation, oxidation, or reduction of the parent drug. nih.gov

In a typical study, an organism is administered the unlabeled drug, and biological samples (like urine or plasma) are spiked with a known concentration of this compound during analysis. Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the mass difference between the unlabeled metabolites and the deuterated standard allows for precise quantification. nih.govnih.gov Studies on compounds with similar structural components have demonstrated metabolic pathways that include N-oxidation and oxidation of attached functional groups. nih.gov

Table 1: Illustrative Metabolic Pathways Investigated Using Deuterated Tracers

Metabolic Step Resulting Product Analytical Role of this compound
N-Demethylation Primary amine Internal standard for quantifying the metabolite
Keto-Reduction Alcohol derivative Tracer to follow the conversion rate
Ring Oxidation Hydroxylated imidazolidinone Standard for identifying unknown oxidation products

This table illustrates common metabolic transformations where a deuterated standard like this compound is used for analytical validation.

While N-methyl-2-imidazolidinone is primarily known as a metabolite of synthetic compounds, metabolomics research continuously seeks to identify novel endogenous molecules. nih.gov If a molecule like N-methyl-2-imidazolidinone were identified as endogenous, this compound would be essential for studying its natural lifecycle. By introducing the deuterated version into a biological system, researchers can measure the rate at which the natural, unlabeled pool of the metabolite is replaced, a concept known as metabolic flux analysis. This technique provides deep insights into the homeostatic control and biochemical relevance of endogenous compounds. nih.gov

Biochemical Process Analysis and Molecular Interaction Studies

The deuterium (B1214612) label in this compound is a subtle but powerful probe for investigating molecular-level interactions that are central to biochemistry.

This deuterated compound is particularly useful for studying enzymes that act on the methyl group, such as certain methyltransferases. S-adenosylmethionine (SAM)-dependent methyltransferases are a major class of enzymes that transfer a methyl group from SAM to a substrate. nih.gov By using this compound as a substrate or an analog, researchers can probe the enzyme's mechanism. The slightly higher mass of the deuterated methyl group can lead to a kinetic isotope effect (KIE), where the reaction rate is slightly slower. Measuring the KIE provides valuable information about the transition state of the enzymatic reaction and helps to confirm whether the cleavage of the C-H bond on the methyl group is the rate-limiting step of the reaction.

Understanding how small molecules bind to proteins is fundamental to drug discovery and molecular biology. This compound can be used as a labeled ligand in protein binding studies. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Isothermal Titration Calorimetry (ITC) can be employed to monitor the binding event. Furthermore, advanced proteomics approaches may involve immobilizing the molecule on a solid support to "fish" for its binding partners in a complex mixture of cellular proteins. nih.gov The identification of proteins that specifically bind to the molecule can generate hypotheses about its biological function and the pathways it influences. nih.gov

Environmental Fate and Transformation Studies of Organic Contaminants

The widespread use of pesticides in agriculture has raised concerns about their persistence and impact on ecosystems. researchgate.net Many modern pesticides, such as the neonicotinoid imidacloprid, degrade into various metabolites, including compounds structurally related to 1-methyl-2-imidazolidinone. nih.gov Understanding the environmental journey of these contaminants is crucial for risk assessment.

This compound serves as an excellent tracer for studying the fate of these contaminants in soil and water. Researchers can introduce the labeled compound into a controlled environmental microcosm (e.g., a soil column or water sample) and track its movement and transformation over time. Key processes investigated include:

Biodegradation: The primary degradation pathway for many organic compounds in soil is microbial metabolism. epa.govillinois.edu By monitoring the disappearance of the deuterated parent compound and the appearance of its labeled metabolites, scientists can determine the rate and pathways of microbial breakdown.

Photolysis: Some chemicals are broken down by sunlight in a process called photolysis. fosterspond.org Studies can assess the stability of the compound in water when exposed to light, with the deuterium label ensuring that the tracked molecule is distinguished from other similar-looking compounds in the sample.

Leaching and Adsorption: The labeled compound helps quantify how strongly the contaminant binds to soil particles versus how much it leaches into groundwater. nih.gov This is critical for predicting its potential to contaminate drinking water sources.

Table 2: Key Parameters in Environmental Fate Studies Using Labeled Tracers

Parameter Description Role of this compound
Half-life (T½) The time required for half of the compound to degrade. Allows for precise measurement of degradation rates in different media (soil, water).
Sorption Coefficient (Koc) A measure of the compound's tendency to bind to soil organic carbon. Used as a standard to accurately determine the distribution between soil and water phases.

| Transformation Products | The identity of the molecules the compound breaks down into. | The deuterium tag helps in the unequivocal identification of transformation products via mass spectrometry. |

Tracing Agrochemicals and Pollutants in Ecosystems

The deuterated chemical compound this compound plays a specialized but critical role in the advanced environmental monitoring of certain agrochemicals and their breakdown products. Its primary application lies in its use as an internal standard for the sensitive and accurate quantification of the organophosphorus insecticide Phorate and its principal metabolites, Phorate sulfoxide (B87167) and Phorate sulfone, in various environmental and biological matrices.

The structural similarity of this compound to the metabolites of Phorate, combined with its isotopic labeling, makes it an ideal surrogate for these compounds in complex analytical procedures. In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), the addition of a known quantity of the deuterated standard to a sample at the beginning of the analytical process allows for the correction of any analyte loss during sample preparation and instrumental analysis. scitepress.org This ensures a high degree of accuracy and precision in the final concentration measurements of the target pollutants.

The environmental significance of tracing Phorate and its metabolites stems from their toxicity and potential to contaminate soil, water, and food sources. researchgate.netlcms.cz Phorate itself is highly toxic, and its oxidative metabolites, Phorate sulfoxide and Phorate sulfone, are also of concern. These metabolites are often more persistent and mobile in the environment than the parent compound, posing a risk of leaching into groundwater and being taken up by plants. lcms.cz Consequently, regulatory bodies in many regions have established maximum residue limits (MRLs) for Phorate and its metabolites in various commodities.

Detailed Research Findings

Recent analytical methodologies have been developed to enhance the detection and quantification of Phorate and its metabolites in challenging matrices. A study focusing on the determination of these compounds in eggs utilized a highly sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. scitepress.org While the study does not explicitly name this compound as the internal standard, the performance data is representative of what is achieved with the use of such isotopically labeled standards.

The method demonstrated excellent linearity for Phorate and its metabolites over a concentration range of 2.00 to 100.00 ng/mL, with correlation coefficients (r²) exceeding 0.9995. scitepress.org This high level of linearity indicates a direct and predictable relationship between the concentration of the analytes and the instrumental response, a key factor for accurate quantification.

The effectiveness of the analytical method is further detailed in the following table, which summarizes the validation parameters for the analysis of Phorate and its key metabolites.

Table 1: Performance of a UPLC-MS/MS Method for the Analysis of Phorate and its Metabolites

Analyte Linearity (r²) Recovery Rate (%) Limit of Detection (LOD) (mg/kg) Limit of Quantification (LOQ) (mg/kg)
Phorate >0.9995 78.6 - 95.6 0.0005 0.0015
Phorate sulfoxide >0.9995 78.6 - 95.6 0.0005 0.0015
Phorate sulfone >0.9995 78.6 - 95.6 0.0005 0.0015

Data derived from a study on the determination of Phorate and its metabolites in eggs, representing typical performance for methods using isotopically labeled internal standards. scitepress.org

The recovery rates, which indicate the efficiency of the extraction process, were found to be within the range of 78.6% to 95.6% for all three compounds. scitepress.org This demonstrates that the analytical method is capable of effectively isolating the target compounds from the complex egg matrix. Furthermore, the low limits of detection (LOD) and quantification (LOQ) of 0.0005 mg/kg and 0.0015 mg/kg, respectively, underscore the high sensitivity of the method. scitepress.org Such low detection limits are crucial for ensuring compliance with stringent food safety regulations and for monitoring trace levels of these contaminants in the environment.

The use of this compound as an internal standard is a key element in achieving this level of analytical performance. By mimicking the behavior of the target analytes during extraction, cleanup, and analysis, it provides a reliable reference point for accurate quantification, thereby enabling researchers and regulatory agencies to effectively monitor the presence of these agrochemical residues in the ecosystem.

Challenges, Limitations, and Future Research Directions

Considerations for Label Stability and Potential for Deuterium (B1214612) Exchange

A primary concern when using deuterated compounds is the stability of the deuterium label. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which is the basis for the kinetic isotope effect that makes these compounds useful in studying metabolic pathways. mdpi.comnih.gov However, under certain chemical or enzymatic conditions, the deuterium atoms can be exchanged with hydrogen atoms from the surrounding environment, a process known as H/D exchange. researchgate.netacs.org This can lead to a loss of the isotopic label, compromising the integrity of experimental results. The stability of the methyl-d3 group in 1-(Methyl-d3)-2-imidazolidinone is crucial for its function as a tracer. Research into the specific conditions that might promote deuterium exchange in this molecule is essential for ensuring the validity of studies in which it is used. nih.gov

Addressing Purity and Unlabeled Species Contamination

The isotopic purity of this compound is another critical factor. nih.govrsc.org The presence of unlabeled or partially labeled species can interfere with sensitive analytical techniques like mass spectrometry, leading to inaccurate quantification. nih.gov Therefore, robust analytical methods are required to determine the isotopic enrichment and purity of the compound. rsc.org Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structural integrity and quantify the percentage of isotopic purity. nih.govrsc.org The development of efficient purification methods to remove unlabeled contaminants is an ongoing area of research, aiming to provide researchers with highly pure deuterated standards.

Table 1: Analytical Techniques for Purity Assessment of Deuterated Compounds

Analytical TechniqueInformation ProvidedReference
High-Resolution Mass Spectrometry (HRMS)Isotopic enrichment, detection of isotopologues. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural integrity, position of labeled atoms, relative isotopic purity. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and quantification of labeled and unlabeled species. nih.gov

Advancements in Deuterium Labeling Technologies and Cost-Effectiveness

The synthesis of deuterated compounds has traditionally been a costly and complex process. researchgate.net However, recent advancements in deuterium labeling technologies are making these valuable research tools more accessible. researchgate.netnih.gov Innovations in catalytic C-H activation and hydrogen isotope exchange (HIE) reactions have enabled more efficient and selective incorporation of deuterium into organic molecules. researchgate.netacs.org Researchers are continuously exploring new catalysts, such as those based on iridium and other transition metals, to improve reaction efficiency and reduce costs. acs.orgresearchgate.net The use of inexpensive and readily available deuterium sources, like deuterated water (D₂O), is also a key focus in developing more cost-effective labeling strategies. researchgate.net

Integration with Multi-Omics Approaches and Systems Biology

The true power of deuterated tracers like this compound is realized when they are integrated into multi-omics approaches and systems biology studies. nih.gov By tracing the metabolic fate of the deuterated methyl group through various pathways, researchers can gain a more comprehensive understanding of cellular metabolism. nih.gov This involves combining metabolomics data with proteomics, transcriptomics, and genomics to build a holistic picture of how biological systems respond to various stimuli. nih.gov Stable isotope labeling, in conjunction with advanced analytical platforms like mass spectrometry, allows for the tracking of metabolic fluxes and the identification of novel metabolic pathways. mdpi.comnih.gov

Exploration of Novel Research Domains Utilizing Deuterated Imidazolidinones

The applications of deuterated imidazolidinones are expanding into new research domains. The imidazolidinone scaffold is present in a variety of biologically active compounds, and the introduction of deuterium can modify their pharmacokinetic properties. nih.govmdpi.comnih.gov This has significant implications for drug discovery and development, where deuteration can be used to enhance the metabolic stability of drug candidates. nih.govnih.gov Furthermore, the use of deuterated compounds as internal standards in quantitative mass spectrometry is a well-established application that continues to be critical in various fields, including clinical diagnostics and environmental analysis. nih.gov The unique properties of deuterated molecules also open up possibilities in materials science and other areas of chemical research. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.